7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C26H27FN4O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H27FN4O2/c1-17-25-23(15-19(16-24(25)32)18-3-5-20(27)6-4-18)29-26(28-17)31-13-11-30(12-14-31)21-7-9-22(33-2)10-8-21/h3-10,19H,11-16H2,1-2H3 |
InChI Key |
ZJMYLMLWZOXKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Ring Formation
The quinazolinone core is typically synthesized via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with carbonyl-containing compounds. For the target molecule, the dihydroquinazolin-5(6H)-one structure necessitates partial saturation, achieved through hydrogenation or cyclization under reducing conditions .
Example Protocol :
-
Starting Material : Ethyl 2-amino-4-methylbenzoate is treated with urea in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
-
Cyclization : Forms the 4-methyl-7,8-dihydroquinazolin-5(6H)-one scaffold.
-
Modification : Introduction of a halogen (e.g., chlorine) at position 2 via electrophilic substitution using POCl₃ or PCl₅ .
Key Parameters :
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety at position 7 is introduced via palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling is preferred due to its tolerance for functional groups and high efficiency .
Example Protocol :
-
Substrate : 2-Chloro-4-methyl-7,8-dihydroquinazolin-5(6H)-one.
-
Coupling Partner : 4-Fluorophenylboronic acid.
-
Conditions :
Key Parameters :
Piperazine Substitution at Position 2
The 4-(4-methoxyphenyl)piperazine group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. SNAr is favored for halogenated quinazolinones .
Example Protocol :
-
Substrate : 2-Chloro-7-(4-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one.
-
Reagent : 4-(4-Methoxyphenyl)piperazine (1.2 equiv).
-
Conditions :
Key Parameters :
-
Yield: 70–80%
-
Side Products: <5% (unreacted starting material)
Methyl Group Incorporation at Position 4
The methyl group at position 4 is introduced during cyclization or via post-cyclization alkylation.
Method A: Cyclization with Methylating Agent
-
Use methylamine or methyl ketones in the cyclocondensation step to directly incorporate the methyl group .
Method B: Post-Cyclization Alkylation
-
Substrate : 7-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one.
-
Reagent : Methyl iodide (1.1 equiv).
-
Conditions :
Key Parameters :
-
Yield: 65–75%
-
Selectivity: >90% for N-methylation
Purification and Characterization
Crystallization :
-
The crude product is dissolved in hot ethyl acetate and cooled to 0–5°C to precipitate pure compound .
-
Solvent System : Ethyl acetate/hexane (1:2).
Analytical Data :
-
Melting Point : 198–202°C (DSC).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-F), 6.92 (d, 2H, Ar-OCH₃), 4.21 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃), 2.95 (m, 8H, piperazine), 2.30 (s, 3H, CH₃) .
Optimization Challenges
-
Regioselectivity : Competing reactions at N1 and N3 of the quinazolinone require careful base selection (e.g., DBU over Et₃N) .
-
Solvent Effects : Polar aprotic solvents (DMF) enhance SNAr reactivity but may increase side products .
-
Catalyst Loading : Pd(PPh₃)₄ >5 mol% reduces coupling efficiency due to colloidal Pd formation .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 60–75 | 85–90 | One-pot synthesis |
| Suzuki Coupling | 85–90 | 95–98 | High regioselectivity |
| SNAr with Piperazine | 70–80 | 90–95 | Mild conditions |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles such as amines and thiols.
Major Products
Oxidation products: Quinazolinone derivatives with oxidized side chains.
Reduction products: Dihydroquinazolinone derivatives.
Substitution products: Compounds with substituted fluorophenyl groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to its structural components. The piperazine moiety is known for enhancing bioactivity, while the quinazolinone framework contributes to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar quinazolinone derivatives. For instance, compounds with a quinazolinone structure have shown promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
Case Study:
A study synthesized several quinazolinone derivatives and evaluated their antimicrobial activity. The derivatives were tested using the disc diffusion method, revealing that some compounds exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 25 mg/mL, indicating potent antibacterial potential .
Antidepressant and Anxiolytic Effects
The piperazine ring in the compound is associated with neuropharmacological activities. Compounds containing piperazine have been investigated for their potential as antidepressants and anxiolytics. For example, studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation .
Case Study:
Research on piperazine derivatives demonstrated their efficacy in reducing anxiety-like behaviors in animal models. These findings suggest that modifications to the piperazine structure could enhance the compound's therapeutic profile for treating anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications to the fluorophenyl and methoxyphenyl groups can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Increases lipophilicity and receptor binding |
| 4-Methoxyphenyl | Enhances selectivity towards serotonin receptors |
| Methyl group at C-4 | Improves overall stability and bioavailability |
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other signaling pathways.
Comparison with Similar Compounds
Variations in the Piperazine Substituent
The piperazine moiety at position 2 is a critical pharmacophoric element. Modifications here alter electronic, steric, and solubility profiles:
Key Insight : The 4-methoxyphenyl group in the target compound balances lipophilicity and electron density, whereas bulkier (e.g., benzyl) or polar (e.g., furoyl) groups modulate solubility and target engagement.
Modifications at Position 7
The aryl group at position 7 influences pharmacokinetics and receptor binding:
Key Insight : Fluorine at position 7 optimizes lipophilicity and stability, whereas polar substituents (e.g., hydroxyl) may improve solubility at the expense of membrane permeability.
Physicochemical Property Trends
Comparative data from and related compounds:
Key Insight: The target compound’s lack of hydrogen bond donors and moderate logP suggest favorable blood-brain barrier penetration, while hydroxyethyl or hydroxyl groups () improve solubility but may limit CNS activity.
Biological Activity
The compound 7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (often referred to as Compound 1 ) is a synthetic derivative characterized by a complex structure that integrates a quinazolinone core with piperazine and aromatic substituents. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology.
Chemical Structure
The chemical structure of Compound 1 can be represented as follows:
Key Features:
- Fluorophenyl Group: Enhances binding affinity to various receptors.
- Methoxyphenyl Piperazine: Contributes to neuropharmacological activity.
- Quinazolinone Core: Known for diverse biological activities.
Antipsychotic Properties
Research has indicated that compounds with similar structures exhibit significant antipsychotic effects. A study evaluating various piperazine derivatives found that modifications at the piperazine ring can enhance binding affinity to serotonin receptors, particularly the 5-HT7 receptor , which is implicated in mood regulation and psychotic disorders .
Neuroprotective Effects
Compounds derived from quinazolinones have been shown to possess neuroprotective properties. For example, studies have demonstrated that certain quinazolinone derivatives can inhibit neurotoxic effects induced by oxidative stress in neuronal cells . This suggests that Compound 1 may also confer protection against neurodegenerative conditions.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of quinazolinone compounds against viruses such as Zika virus (ZIKV). In vitro studies revealed that derivatives similar to Compound 1 could significantly inhibit viral replication, showcasing an IC50 value in the low micromolar range . This activity may be attributed to their ability to interfere with viral entry or replication mechanisms.
Case Studies and Experimental Data
- Serotonin Receptor Binding:
- Neurotoxicity Inhibition:
- Antiviral Efficacy:
Data Tables
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization with fluorophenyl and piperazine moieties. Key steps include:
- Core formation: Cyclocondensation of substituted anthranilic acid derivatives with ketones under acidic conditions .
- Piperazine coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-(4-methoxyphenyl)piperazine group .
- Optimization tips: Control temperature (60–100°C), use polar aprotic solvents (DMF, DMSO), and employ catalysts like Pd(OAc)₂ for cross-coupling reactions . Monitor purity via TLC/HPLC at each step .
Basic Question: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the methoxy group (δ 3.8–4.0 ppm) and fluorophenyl protons (δ 7.2–7.6 ppm) should align with expected splitting patterns .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography: Resolve absolute configuration and hydrogen-bonding networks. Crystallize using slow evaporation in ethanol/water mixtures .
Basic Question: How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target selection: Prioritize receptors/kinases associated with the piperazine-quinazolinone scaffold (e.g., serotonin/dopamine receptors, EGFR kinases) .
- Assay design:
- Controls: Include positive controls (e.g., imatinib for kinase inhibition) and solvent controls (DMSO ≤ 0.1% v/v) .
Advanced Question: How can synthetic yields be improved while minimizing side products?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., temperature, stoichiometry). For example, reduce byproducts in piperazine coupling by adjusting Pd catalyst loading (0.5–2 mol%) .
- Purification strategies: Use gradient chromatography (silica/C18) or recrystallization (ethyl acetate/hexane) to isolate isomers .
- In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced Question: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Meta-analysis: Systematically compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) that may alter potency .
- Orthogonal validation: Confirm target engagement using SPR (Surface Plasmon Resonance) alongside enzymatic assays .
- Structural analogs: Synthesize derivatives to isolate structure-activity relationships (SAR) and identify confounding functional groups .
Advanced Question: What computational methods are suitable for predicting binding modes and pharmacokinetics?
Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin 5-HT₁A). Validate with MD simulations (AMBER/NAMD) .
- ADMET prediction: Employ SwissADME or QikProp to estimate logP, CYP450 inhibition, and BBB permeability .
- QSAR modeling: Develop regression models using descriptors like topological polar surface area (TPSA) to optimize bioavailability .
Advanced Question: How to investigate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by treatment .
- Kinetic studies: Use stopped-flow fluorescence to measure binding kinetics (kₒₙ/kₒff) for receptor targets .
- In vivo models: Test efficacy in xenograft mice, ensuring dose regimens align with human-equivalent pharmacokinetics (allometric scaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
